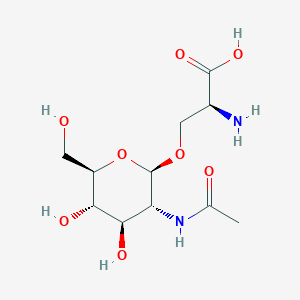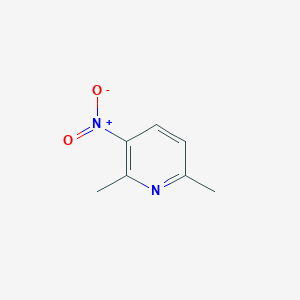
2,6-二甲氧基吡啶-3-羧酸
描述
2,6-Dimethoxypyridine-3-carboxylic acid, also known as 2,6-Dimethoxynicotinic acid, is an organic compound with the chemical formula C8H9NO4. It is a piperidine derivative and is known for forming various organotin (IV) complexes. This compound has been evaluated for its antiproliferative action against several human cell lines, including pancreatic carcinoma, erythroleukemia, and glioblastoma multiform .
科学研究应用
2,6-Dimethoxypyridine-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 2,6-Dimethoxypyridine-3-carboxylic acid are various human cell lines, including pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiform (U87 and LN-229) . These targets play a crucial role in the proliferation and survival of these cells.
Mode of Action
2,6-Dimethoxypyridine-3-carboxylic acid interacts with its targets by forming organotin(IV) complexes . These complexes have been shown to exhibit antiproliferative action against the targeted cell lines .
Result of Action
The primary result of the action of 2,6-Dimethoxypyridine-3-carboxylic acid is the inhibition of proliferation in the targeted cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of conditions characterized by abnormal cell growth, such as cancer.
生化分析
Biochemical Properties
It is known that it forms various organotin (IV) complexes . These complexes have shown antiproliferative action against pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiform (U87 and LN-229) human cell lines .
Cellular Effects
The cellular effects of 2,6-Dimethoxypyridine-3-carboxylic acid are primarily observed through its antiproliferative action against certain human cell lines
Molecular Mechanism
It is known to form organotin (IV) complexes, which have shown antiproliferative action against certain human cell lines
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloronicotinic acid with methanol in the presence of a base. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethoxypyridine-3-carboxylic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
2,6-Dimethoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
2,6-Dichloronicotinic acid: A precursor in the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid.
2,6-Dimethyl-3-furoic acid: Another compound used in the preparation of organotin (IV) complexes.
Uniqueness
2,6-Dimethoxypyridine-3-carboxylic acid is unique due to its dual methoxy groups at the 2 and 6 positions on the pyridine ring, which confer distinct chemical properties. These properties make it particularly useful in forming stable metal complexes and in various synthetic applications .
属性
IUPAC Name |
2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJQZCSCHUIITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357411 | |
| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16727-43-8 | |
| Record name | 2,6-Dimethoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)







![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)





